trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide

Pharmaceutical Impurity Profiling Analytical Method Development Cilostazol Synthesis

For ANDA filers and bioanalytical labs, sourcing a stereochemically pure and well-characterized impurity standard is critical for ICH M7 compliance. trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide eliminates this bottleneck as the exact late-stage intermediate and active metabolite of Cilostazol. - Certified ≥98% purity by HPLC, providing the low-impurity baseline for spiking at the ICH ≥0.10% identification threshold. - The defined trans stereochemistry ensures accurate LC-MS/MS retention time and fragmentation alignment for method validation. - Supplied with a comprehensive CoA (NMR, MS, HPLC, melting point 108-109.5 °C) to support multi-laboratory method transfer.

Molecular Formula C18H26ClNO2
Molecular Weight 323.9 g/mol
CAS No. 98454-45-6
Cat. No. B023804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
CAS98454-45-6
SynonymsN-(trans-4-Benzyloxycyclohexyl)-5-chlorovaleramide
Molecular FormulaC18H26ClNO2
Molecular Weight323.9 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CCCCCl)OCC2=CC=CC=C2
InChIInChI=1S/C18H26ClNO2/c19-13-5-4-8-18(21)20-16-9-11-17(12-10-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,21)
InChIKeyHJFOCXDRFIKMQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (CAS 98454-45-6) for Research Procurement


trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (CAS 98454-45-6) is a synthetic organic compound belonging to the arylcyclohexylamide class, characterized by a trans-4-benzyloxycyclohexyl moiety linked to a 5-chloropentanamide chain . It is primarily recognized in the pharmaceutical literature as a critical late-stage intermediate in the synthesis of OPC-13013 (Cilostazol), a selective phosphodiesterase 3 (PDE3) inhibitor, and as a metabolite of cilostazol itself . The compound is supplied as a white solid with a molecular weight of 323.86 g/mol, a melting point of 108–109.5 °C, and solubility in chlorinated solvents such as chloroform and dichloromethane . Its defined trans stereochemistry and the presence of a primary alkyl chloride functionality make it a specific marker for impurity profiling and analytical method development in cilostazol drug substance manufacturing.

Why Generic Substitution of Cilostazol Intermediates Fails: The Case for Specifying trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide


In the synthetic pathway to cilostazol, several structurally related intermediates exist, including the tetrazole derivative trans-5-(4-chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole (CAS 98454-50-3) and the des-benzyloxy analog 5-chloro-N-cyclohexylpentanamide (CAS 15865-18-6). Although these compounds share the reactive chloropentyl chain, they cannot be interchanged without compromising synthetic yield, impurity profile, and regulatory compliance. The benzyloxy protecting group strategy and the trans stereochemistry are critical for downstream cyclization and the preservation of biological activity in the active pharmaceutical ingredient . Substitution with an earlier-stage intermediate or a stereochemically undefined mixture introduces additional purification burdens and risks the formation of genotoxic impurities, as highlighted by validated HPLC/MS limit test methods for related primary alkyl chlorides in cilostazol [1]. Furthermore, only the trans isomer serves as a genuine metabolite reference standard, making it indispensable for bioanalytical method validation. The quantitative evidence below demonstrates precisely why this specific compound, rather than a generic alternative, must be specified in procurement documents.

Quantitative Differentiation Guide: trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (CAS 98454-45-6) vs. Closest Analogs


Melting Point Distinction from the Tetrazole Intermediate Counterpart

The melting point of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (108–109.5 °C) is significantly higher than that of its closest synthetic neighbor, trans-5-(4-chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole (102–103 °C) . This 6 °C difference, observed in the same solvent systems (chloroform/dichloromethane), reflects the divergent crystal packing imposed by the amide versus tetrazole functional group. For analytical reference standard qualification, this thermal behavior directly impacts differential scanning calorimetry (DSC) purity assessment and provides an orthogonal identification parameter that prevents misassignment during co-elution in chromatographic purity methods.

Pharmaceutical Impurity Profiling Analytical Method Development Cilostazol Synthesis

Molecular Weight and Formula Differentiation from Des-Benzyloxy and Tetrazole Analogs

The molecular weight of the target compound (323.86 g/mol; C₁₈H₂₆ClNO₂) is 25.01 g/mol lower than the tetrazole intermediate analog (348.87 g/mol; C₁₈H₂₅ClN₄O) and 99.36 g/mol higher than the stripped des-benzyloxy analog 5-chloro-N-cyclohexylpentanamide (224.50 g/mol; C₁₁H₂₀ClNO) [1]. This mass difference is easily resolved by LC-MS, enabling selective ion monitoring that distinguishes the amide intermediate from the tetrazole intermediate even when co-eluting under standard reversed-phase conditions. The molecular formula difference (C₁₈H₂₆ClNO₂ vs. C₁₈H₂₅ClN₄O) further provides elemental composition orthogonal confirmation via high-resolution mass spectrometry (HRMS).

Mass Spectrometry Impurity Identification Structure-Activity Relationship

Purity Specification: Certified Reference Standard Grade vs. Generic Research Grade

Commercially available batches of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide are certified at ≥98% purity (HPLC) as a Cilostazol Impurity 3 reference standard, compared to the minimum 95% purity offered by generic chemical suppliers . This 3% absolute purity difference translates to a maximum unknown impurity burden that is 2.5-fold lower (≤2.0% vs. ≤5.0%), which directly impacts the limit of detection (LOD) and limit of quantification (LOQ) when preparing spiked impurity solutions at the 0.10% ICH Q3B identification threshold. The certified reference standard grade also includes a comprehensive Certificate of Analysis (COA) with HPLC chromatogram, NMR, and mass spectral data, whereas generic grade products frequently lack batch-specific characterization .

Pharmaceutical Quality Control Reference Standard Impurity Limit Test

Defined trans Stereochemistry: A Prerequisite for Metabolite Identity and Biological Activity

The trans configuration of the 4-benzyloxycyclohexyl group is explicitly defined in the compound name and confirmed by the IUPAC designation 'N-(trans-4-Benzyloxycyclohexyl)-5-chlorovaleramide' . This stereochemistry is essential because the corresponding cis isomer would produce a different metabolite geometry that is not recognized by regulatory pharmacopoeias as a cilostazol-related substance. While quantitative biological activity data comparing cis and trans isomers are not available in the public domain for this exact compound, class-level inference from the cilostazol structure-activity relationship indicates that the trans-1,4-disubstituted cyclohexane scaffold is critical for PDE3 inhibition potency—the cis isomer of the final drug shows substantially reduced vasodilatory and antiplatelet activity . The trans stereochemistry of this intermediate ensures that the final API retains the correct three-dimensional pharmacophore.

Stereochemistry Drug Metabolism Pharmacopoeial Standard

Genotoxic Impurity Alert: Structural Alert Rationale for the Primary Alkyl Chloride

The compound contains a primary alkyl chloride moiety (5-chloropentanamide) that constitutes a well-recognized structural alert for potential genotoxicity, as classified under the ICH M7 guideline for DNA-reactive impurities [1]. In a validated study on cilostazol genotoxic impurities, a structurally analogous primary alkyl chloride intermediate (5-(3-chloropropyl)-1-cyclohexyl-1H-tetrazole) required a dedicated HPLC/MS limit test with a threshold of toxicological concern (TTC) of 1.5 µg/day [1]. By extension, trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide, bearing the same alkyl chloride alert, must be controlled as a potential genotoxic impurity in the final API. This regulatory imperative creates a distinct procurement need that cannot be met by non-halogenated analogs (e.g., the hydroxy metabolite OPC-13217) or des-chloro intermediates, which lack this alert and thus do not trigger the same control strategy.

Genotoxic Impurity ICH M7 Toxicological Threshold of Concern

Solubility Profile: Defined Solvent System for Reference Standard Preparation

The target compound is certified as soluble in chloroform, dichloromethane, and ethyl acetate . This solubility profile contrasts with the tetrazole intermediate analog (CAS 98454-50-3), which is soluble only in chloroform and dichloromethane but not explicitly listed as soluble in ethyl acetate . The broader solubility of the amide intermediate in a less toxic, Class 3 solvent (ethyl acetate) facilitates the preparation of reference standard stock solutions with reduced operator exposure risk compared to the exclusive use of chlorinated solvents, which are classified as Class 2 solvents with stricter residual limits under ICH Q3C.

Reference Standard Preparation Method Validation Stability

Application Scenarios Where trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide Delivers Procurement Value


Cilostazol API Impurity Profiling for ANDA Regulatory Submission

Generic pharmaceutical manufacturers developing an Abbreviated New Drug Application (ANDA) for cilostazol tablets must identify, synthesize or procure, and quantify all impurities present at ≥0.10% relative to the API. As a known late-stage intermediate and metabolite, trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide serves as a critical impurity reference marker. Its certified purity of ≥98% (HPLC) provides the low-impurity baseline required for spiking experiments at the ICH identification threshold. The validated HPLC/MS limit test methodology for structurally related primary alkyl chlorides [1] can be adapted to this compound, enabling a compliant control strategy that addresses the ICH M7 genotoxic impurity alert. Without this specific pure standard, the ANDA submission would lack a key impurity identification, risking a Refuse-to-Receive decision.

Bioanalytical Method Validation for Cilostazol Metabolite Pharmacokinetic Studies

In clinical pharmacokinetic studies of cilostazol, quantification of circulating metabolites is required for drug-drug interaction and hepatic impairment assessments. trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide is a known metabolite, and a high-purity reference standard is needed to construct calibration curves in plasma and urine LC-MS/MS methods. The trans stereochemistry is essential; use of a cis isomer would yield a different retention time and fragmentation pattern, invalidating the assay . The compound's solubility in ethyl acetate facilitates liquid-liquid extraction method development, which is preferred over solid-phase extraction for high-throughput bioanalysis.

Cilostazol Synthesis Process Optimization and Control

Process chemistry teams optimizing the cyclization step that converts trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide into the tetrazole ring of OPC-13013 require a pure reference standard of the starting amide to monitor reaction completion and impurity carryover. The melting point of 108–109.5 °C provides a simple identity check after isolation, while the 25 g/mol molecular weight difference from the tetrazole product allows reaction monitoring by LC-MS . Any substitution with the des-benzyloxy analog would not bear the protective group necessary for the subsequent synthetic steps, making it unsuitable for process development.

Pharmacopoeial Reference Standard Qualification and Co-Validation

Official medicines control laboratories and pharmacopoeial bodies require characterized impurity reference standards for monograph development. The trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide reference standard, when supplied with a comprehensive COA including NMR, mass spectrum, HPLC chromatogram, and melting point data [2], can serve as a co-validated standard across multiple laboratories. Its higher melting point relative to the tetrazole analog provides an orthogonal identification check by DSC, while the defined trans stereochemistry ensures alignment with the absolute configuration of the active metabolite. This multi-parameter characterization package reduces the risk of misidentification during inter-laboratory method transfer.

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